molecular formula C12H16N2S B8537730 5-Aminomethyl-2-isobutyl-benzothiazole

5-Aminomethyl-2-isobutyl-benzothiazole

Cat. No.: B8537730
M. Wt: 220.34 g/mol
InChI Key: XZEWRQSSRGYORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-2-isobutyl-benzothiazole is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

[2-(2-methylpropyl)-1,3-benzothiazol-5-yl]methanamine

InChI

InChI=1S/C12H16N2S/c1-8(2)5-12-14-10-6-9(7-13)3-4-11(10)15-12/h3-4,6,8H,5,7,13H2,1-2H3

InChI Key

XZEWRQSSRGYORN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(S1)C=CC(=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add lithium aluminum hydride (0.78 mL, 0.78 mmol, 1M solution in THF) to 2-isobutyl-benzothiazole-5-carbonitrile (113 mg, 0.52 mmol) in THF (5 mL) and stir for 4 h at room temperature. Add water (0.27 mL), 2N sodium hydroxide (0.27 mL) and water (0.37 mL). Filter the precipitate and wash the filtrate with brine. Dry over Na2SO4 and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:1) and then 1M ammonia in methanol/dichloromethane (1:9). Purify the polar fraction by SCX chromatography to give the title compound (63 mg, 55%). MS (ES+) m/z: 221 (M+HE).
Quantity
0.78 mL
Type
reactant
Reaction Step One
Name
2-isobutyl-benzothiazole-5-carbonitrile
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Four
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.